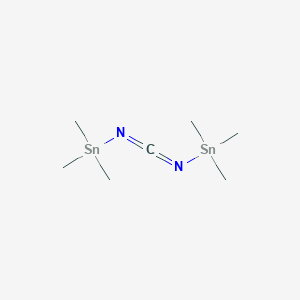
N,N'-bis(trimethylstannyl)methanediimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(trimethylstannyl)methanediimine is a chemical compound characterized by the presence of two trimethylstannyl groups attached to a methanediimine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(trimethylstannyl)methanediimine typically involves the reaction of trimethylstannyl chloride with methanediimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of N,N’-bis(trimethylstannyl)methanediimine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored and controlled using advanced techniques to maintain the desired reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(trimethylstannyl)methanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler stannyl derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N,N’-bis(trimethylstannyl)methanediimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor for other stannyl compounds.
Mechanism of Action
The mechanism of action of N,N’-bis(trimethylstannyl)methanediimine involves its interaction with molecular targets through its stannyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(trimethylsilyl)methanediimine: Similar in structure but with silicon instead of tin.
N,N’-bis(trimethylgermyl)methanediimine: Contains germanium in place of tin.
N,N’-bis(trimethylplumbyl)methanediimine: Contains lead instead of tin.
Uniqueness
N,N’-bis(trimethylstannyl)methanediimine is unique due to the presence of tin, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. These properties include higher reactivity and different electronic characteristics, making it valuable for specific applications in synthesis and catalysis.
Properties
CAS No. |
20706-08-5 |
|---|---|
Molecular Formula |
C7H18N2Sn2 |
Molecular Weight |
367.65 g/mol |
InChI |
InChI=1S/CN2.6CH3.2Sn/c2-1-3;;;;;;;;/h;6*1H3;;/q-2;;;;;;;2*+1 |
InChI Key |
QQLYBFWNMGFTBM-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)N=C=N[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


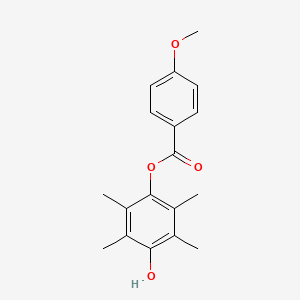
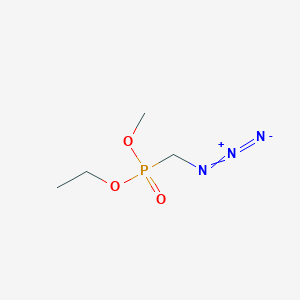
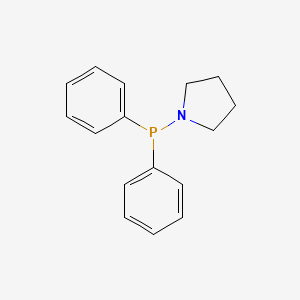
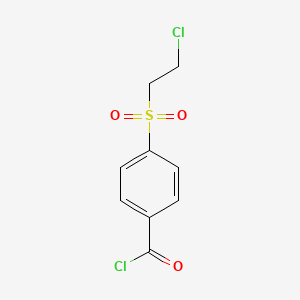

![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
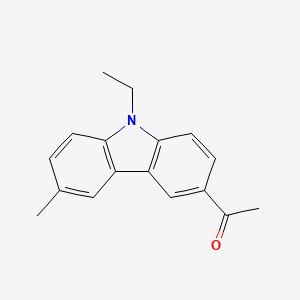
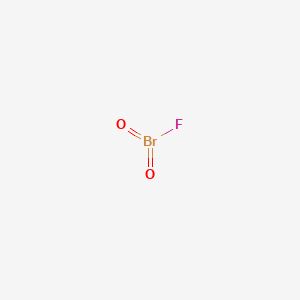

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
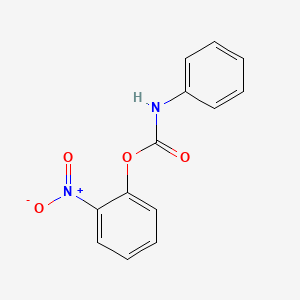
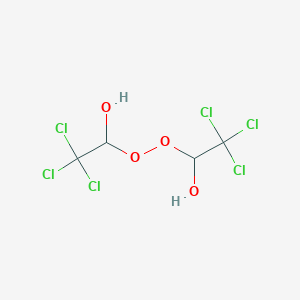
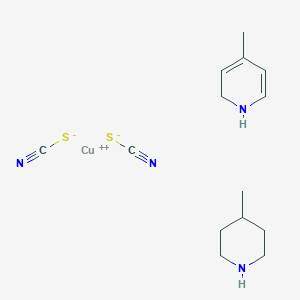
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
